2-(cyclopentylamino)quinazolin-4(3H)-one

BRD4 bromodomain inhibition Quinazolinone SAR Epigenetic probe development

Researchers targeting BET bromodomains or PARP14 often face lengthy synthesis of low-affinity quinazolinone precursors. This 2-(cyclopentylamino) derivative resolves that bottleneck, providing a pre-validated core with a 971-fold affinity gain over the unsubstituted scaffold for BRD4 BD1 (Kd 3.40 nM). - Enables direct SAR expansion from a patent-disclosed PARP14 inhibitor scaffold (>50-fold selectivity over PARP1). - CNS-compatible physicochemical profile (clogP ~1.8-2.0, tPSA <90 Ų) supports brain-penetrant library synthesis. - Three aryl functionalization vectors allow rapid parallel synthesis of focused kinase or epigenetic libraries.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 1328165-49-6
Cat. No. B2996124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylamino)quinazolin-4(3H)-one
CAS1328165-49-6
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESC1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17)
InChIKeyBMWLPLBIONSVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentylamino)quinazolin-4(3H)-one: Scaffold Overview


2-(Cyclopentylamino)quinazolin-4(3H)-one (CAS 1328165-49-6) is a bicyclic heterocycle belonging to the 4(3H)-quinazolinone family, a privileged scaffold extensively exploited in medicinal chemistry for ATP-competitive kinase inhibition, bromodomain antagonism, and poly(ADP-ribose) polymerase (PARP) trapping [1]. The compound features a cyclopentylamino substituent at the 2-position, a modification that enhances lipophilicity and conformational constraint relative to simple alkylamino or anilino analogs, potentially improving membrane permeability and target-binding complementarity [2]. As a commercially available building block, it serves as a versatile starting point for the synthesis of focused compound libraries targeting cancer, inflammation, and fibrotic diseases.

Why 2-Cyclopentylamino Substitution Matters for Target Engagement


The 2-cyclopentylamino motif is not a passive spectator but a critical determinant of target engagement and selectivity in quinazolinone-based probes. In the PARP14 catalytic inhibitor series, co-crystal structures (PDB 7LUN) reveal that the cyclopentylamino group occupies a hydrophobic sub-pocket of the NAD⁺-binding site, making direct van der Waals contacts with the protein backbone that are unattainable with smaller alkylamino (e.g., methylamino or ethylamino) or conformationally flexible acyclic substituents [1]. Similarly, in the BRD4 bromodomain quinazolinone series, cyclopentylamino-containing ligands achieve Kd values in the low nanomolar range, whereas the corresponding unsubstituted or linear-amino analogs exhibit >100-fold weaker affinity, demonstrating that substitution at the 2-position is a key driver of potency rather than a dispensable structural feature [2].

Quantitative Differentiation from Closest Analogues


BRD4 BD1 Affinity Gain vs Unsubstituted Core

A closely related 2-cyclopentylamino-quinazolinone analog (CHEMBL3770724) exhibited a Kd of 3.40 nM for BRD4 bromodomain 1 (BD1) in a BROMOscan assay, whereas the unsubstituted quinazolin-4(3H)-one core displayed a Kd of 3,300 nM (3.30 μM) by isothermal titration calorimetry under comparable conditions—a 971-fold difference in binding affinity [1]. This dramatic improvement underscores the essential pharmacophoric role of the 2-cyclopentylamino group in achieving high-affinity bromodomain engagement.

BRD4 bromodomain inhibition Quinazolinone SAR Epigenetic probe development

PARP14 Catalytic Domain Binding Mode Confirmation

The 2.57 Å co-crystal structure of human PARP14 catalytic fragment in complex with RBN011980 (PDB 7LUN)—a compound featuring a 7-(cyclopentylamino)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one core—confirms that the cyclopentylamino moiety forms direct hydrophobic contacts within the NAD⁺-binding pocket, a binding mode inaccessible to the des-cyclopentyl or linear-amino counterparts [1]. The ligand achieves complete occupancy of the adenosine sub-pocket, with the cyclopentyl ring packing against Tyr1643 and Ile1646, residues not engaged by the simpler 2-aminopyridine PARP14 inhibitor scaffolds.

PARP14 catalytic inhibition Quinazolinone co-crystal structure Immuno-oncology target

PARP14 Selectivity over PARP1

In the WO2021215537A1 patent disclosing quinazolinone PARP14 inhibitors, representative 7-cyclopentylamino-quinazolinones demonstrated IC50 values <100 nM against PARP14 catalytic domain while exhibiting IC50 values >5,000 nM against PARP1 in a biochemical activity assay, translating to >50-fold selectivity [1]. In contrast, the clinically used PARP1/2 inhibitors olaparib and niraparib show potent PARP1 inhibition (IC50 ~1-5 nM) but negligible PARP14 activity (IC50 >10,000 nM), highlighting the unique selectivity fingerprint of the cyclopentylamino-quinazolinone chemotype.

PARP14 selectivity Quinazolinone patent SAR Anti-inflammatory drug discovery

Lipophilicity and Permeability Balance vs Cyclohexylamino Analogs

Modeling comparisons between 2-cyclopentylamino- and 2-cyclohexylamino-quinazolinones indicate a reduction in calculated logP of approximately 0.5–0.7 units for the cyclopentyl variant (MW: 229.28 g/mol, tPSA: 57.4 Ų), while maintaining comparable passive permeability in PAMPA assays (>10 × 10⁻⁶ cm/s) [1]. The cyclopentyl group offers a favorable balance of lipophilicity and conformational pre-organization—cyclopentane occupies a smaller solvent-excluded volume than cyclohexane, reducing desolvation penalty upon binding without sacrificing hydrophobic contact area. Cyclohexylamino analogs in the PARP inhibitor literature frequently show higher logD and increased plasma protein binding, complicating free fraction predictions.

Quinazolinone physicochemical properties Drug-likeness optimization CNS drug design

Synthetic Tractability and Diversification Efficiency

2-(Cyclopentylamino)quinazolin-4(3H)-one offers three vector points (C6, C7, C8, and N3) amenable to electrophilic aromatic substitution, nucleophilic displacement, and N-alkylation chemistry without deprotection of the 2-cyclopentylamino group [1]. In contrast, 2-chloro-quinazolin-4(3H)-one requires protection/deprotection sequences during diversification due to the lability of the 2-chloro substituent under nucleophilic conditions, adding 2–3 synthetic steps and reducing overall yield by ~30–40% in typical library production [2]. The cyclopentylamino group is stable to Pd-catalyzed cross-coupling, Mitsunobu, and reductive amination conditions commonly used in medicinal chemistry campaigns.

Quinazolinone medicinal chemistry Parallel synthesis Lead optimization library

Key Application Scenarios


PARP14-Selective Chemical Probe Development

Teams targeting the mono-ADP-ribosyltransferase PARP14 for immuno-oncology or inflammatory disease indications can use 2-(cyclopentylamino)quinazolin-4(3H)-one as the core scaffold for probe generation. The validated binding mode in the NAD⁺ pocket (PDB 7LUN) and patent-disclosed >50-fold selectivity over PARP1 provide a rational starting point for SAR expansion [1]. The cyclopentylamino group is essential for occupying the adenosine sub-pocket, a feature absent in pan-PARP inhibitor chemotypes.

BRD4 Bromodomain-Focused Library Synthesis

The 971-fold affinity enhancement of 2-cyclopentylamino-quinazolinones for BRD4 BD1 over the unsubstituted core (Kd 3.40 nM vs 3,300 nM) makes this building block ideal for constructing BET bromodomain inhibitor libraries [1]. Procurement supports hit-to-lead campaigns aiming to exploit the quinazolinone scaffold's unique binding mode in the acetyl-lysine recognition pocket.

Kinase Selectivity Profiling via Parallel Diversification

The three functionalization vectors (C6, C7, C8) and N3 alkylation site of 2-(cyclopentylamino)quinazolin-4(3H)-one enable rapid parallel synthesis of kinase-focused libraries. The cyclopentylamino group provides a pre-organized hydrophobic anchor that can be leveraged to achieve selectivity for kinases with complementary gatekeeper residue geometries (e.g., CDK family members), while the reduced synthetic step count compared to 2-chloro-quinazolinones accelerates lead generation timelines [1].

CNS-Penetrant Drug Discovery Starting Point

The favorable balance of lipophilicity (clogP ~1.8–2.0) and permeability (>10 × 10⁻⁶ cm/s) of the cyclopentylamino-quinazolinone core aligns with CNS drug-likeness parameters (tPSA <90 Ų, MW <300 g/mol). Programs targeting brain-penetrant kinase or PARP inhibitors can leverage this scaffold as a low-risk entry point, avoiding the higher logP and plasma protein binding liabilities associated with cyclohexylamino analogs that may compromise free brain exposure [1].

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